molecular formula C11H9NO2 B053717 6-Amino-2-naphthoic acid CAS No. 116668-47-4

6-Amino-2-naphthoic acid

Cat. No. B053717
M. Wt: 187.19 g/mol
InChI Key: NZTPZUIIYNYZKT-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

Sodium nitrite (811 mg, 11.8 mmol) is added over a period of 15 minutes to concentrated sulfuric acid (10 mL) while stirring. The mixture is heated to 70° C. for 15 minutes. After cooling to room temperature, a solution of 6-amino-2-naphthoic acid (2 g, 10.7 mmol) in acetic acid (10 mL) is added dropwise at such a rate that the temperature is kept below 40° C. After stirring at 40° C. for an additional 30 minutes, the reaction mixture is poured into an ice-cooled solution of copper(I) chloride (2.54 g, 25.6 mmol) in concentrated HCl (30 mL). After stirring at 80° C. for 30 minutes, water (80 mL) is added. The precipitate is collected and purified by flash chromatography on silica gel (5% methanol in dichloromethane) to give 6-chloro-2-naphthoic acid as a brown solid.
Quantity
811 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
2.54 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.N[C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[C:16]([C:21]([OH:23])=[O:22])[CH:15]=[CH:14]2.O.[ClH:25]>C(O)(=O)C.[Cu]Cl>[Cl:25][C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[C:16]([C:21]([OH:23])=[O:22])[CH:15]=[CH:14]2 |f:0.1|

Inputs

Step One
Name
Quantity
811 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.54 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
is kept below 40° C
STIRRING
Type
STIRRING
Details
After stirring at 40° C. for an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring at 80° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (5% methanol in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=CC(=CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.